Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C20H19ClO4 and a molecular weight of 358.825 g/mol . This compound is part of a class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where the benzofuran core is reacted with 2-chlorobenzyl halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzofuran core and ester group are crucial for
Properties
Molecular Formula |
C20H19ClO4 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
propan-2-yl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19ClO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-15(10-16(18)19)23-11-14-6-4-5-7-17(14)21/h4-10,12H,11H2,1-3H3 |
InChI Key |
RVRFJGMYHHUGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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